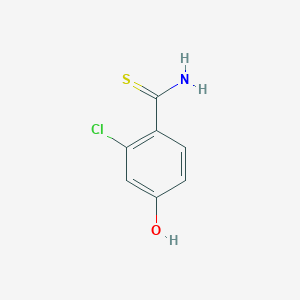

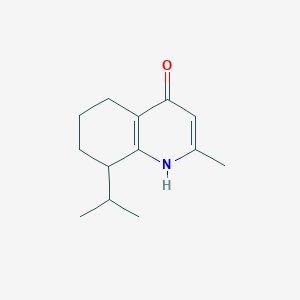

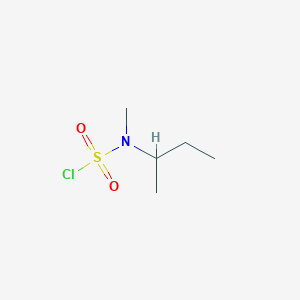

Benzenecarbothioamide, 2-chloro-4-hydroxy-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Benzenecarbothioamide, 2-chloro-4-hydroxy-” is a chemical compound. It is related to “2-Chloro-4-hydroxybenzaldehyde”, which has a linear formula of ClC6H3(OH)CHO . The CAS Number for 2-Chloro-4-hydroxybenzaldehyde is 56962-11-9 .

Synthesis Analysis

The synthesis of related compounds has been reported. For example, (E)-2-(3-Hydroxy-4-Methoxybenzylidene)Hydrazinecarbothioamide was synthesized by reacting thiosemicarbazide with 2-hydroxy-3-methoxybenzaldehyde in dry ethanol .Molecular Structure Analysis

The molecular formula for 2-Chloro-4-hydroxybenzaldehyde is C7H5ClO2 . Its molecular weight is 156.57 . The structure of this compound has been elucidated by spectroscopic techniques .Chemical Reactions Analysis

While specific reactions involving “Benzenecarbothioamide, 2-chloro-4-hydroxy-” are not available, benzene derivatives are known to undergo nucleophilic addition reactions .Wissenschaftliche Forschungsanwendungen

Synthesis of Novel 2H-Chromene Derivatives

“Benzenecarbothioamide, 2-chloro-4-hydroxy-” can be used in the synthesis of novel 2H-Chromene derivatives. These derivatives have been synthesized using multicomponent reactions (MCRs), under microwave assistance as well as conventional chemical synthesis processes . The synthesized compounds exhibited remarkable antimicrobial activity on different classes of bacteria and fungus .

Biological Activity Assessment

The synthesized 2H-Chromene derivatives bearing Phenylthiazolidinones have been screened for their biological activity. They exhibited remarkable antimicrobial activity on different classes of bacteria and the fungus .

Drug Development

The 2-aminothiazole scaffold, which can be derived from “Benzenecarbothioamide, 2-chloro-4-hydroxy-”, is one of the characteristic structures in drug development. This essential revelation has several biological activities, enabling it to act as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent .

Therapeutic Targets

Various 2-aminothiazole-based derivatives, which can be synthesized from “Benzenecarbothioamide, 2-chloro-4-hydroxy-”, have been broadly used to remedy different kinds of diseases with high therapeutic influence .

5. Interaction Edges of C60 and Doped Fullerenes “Benzenecarbothioamide, 2-chloro-4-hydroxy-” can interact with C60 and doped fullerenes. This interaction can be used to carry this compound, potentially expanding its applications in the field of nanotechnology .

Green Chemistry

The synthesis of “Benzenecarbothioamide, 2-chloro-4-hydroxy-” derivatives can be conducted using green chemistry methods. These methods aim to utilize the maximum possible resources in such a way that there is negligible or minimum production of chemical waste .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-chloro-4-hydroxybenzenecarbothioamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNOS/c8-6-3-4(10)1-2-5(6)7(9)11/h1-3,10H,(H2,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLNIUOPBEWADHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)Cl)C(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzenecarbothioamide, 2-chloro-4-hydroxy- | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![cis-3-[2-(Tert-butoxy)-2-oxoethyl]-4-methylpyrrolidine-3-carboxylic acid](/img/structure/B2759037.png)

![(8,8-Difluoro-2-oxaspiro[4.5]decan-3-yl)methanamine;hydrochloride](/img/structure/B2759043.png)

![1-(4-bromophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2759060.png)